

Physical and chemical properties of Arctic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arctic acid*
Cat. No.: B12306440

[Get Quote](#)

In-depth Technical Guide: Arctic Acid

An Examination of 5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Arctic acid, systematically named 5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid, is a naturally occurring compound found in plant species such as burdock (*Arctium lappa*) and *Rhaponticum uniflorum*.^[1] As a member of the bi- and oligothiophene class of organic compounds, it is characterized by two linked thiophene rings.^[2] While the broader family of thiophene derivatives has garnered significant interest for a range of pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer properties—specific data on **Arctic acid** itself remains limited in publicly accessible scientific literature.^{[2][3]} This guide synthesizes the available information on **Arctic acid**, covering its known chemical and physical properties, and outlines general experimental protocols relevant to its class of compounds. Due to a lack of specific published research, detailed experimental protocols and defined biological signaling pathways for **Arctic acid** cannot be provided at this time.

Chemical and Physical Properties

Arctic acid is an organic compound containing two linked thiophene rings, which are five-membered aromatic rings each containing one sulfur and four carbon atoms.^[2] Its structure is further distinguished by a propynyl group and a carboxylic acid group. While extensive

experimental data for **Arctic acid** is not available, its core properties derived from chemical databases are summarized below.

Identifiers and Structure

Property	Value	Source
IUPAC Name	5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid	PubChem[1]
Synonyms	Arctic acid, Arctate	FooDB[2]
CAS Number	32155-99-0	PubChem[1]
Chemical Formula	C ₁₂ H ₈ O ₂ S ₂	PubChem[1]
Canonical SMILES	CC#CC1=CC=C(S1)C2=CC=C(S2)C(=O)O	
InChI Key	SJVJMFXCINSXFF-UHFFFAOYSA-N	PubChem[1]

Physicochemical Data

Quantitative experimental values for properties such as melting point, boiling point, and water solubility for **Arctic acid** are not readily available in the cited literature. The data presented are computed or predicted values.

Property	Value	Type	Source
Molecular Weight	248.3 g/mol	Computed	PubChem[1]
Acidity (pKa)	Weakly Acidic (Value not specified)	Predicted	FooDB[2]
Water Solubility	Practically Insoluble	Predicted	FooDB[2]
Polar Surface Area	66.8 Å ²	Computed	
Rotatable Bond Count	3	Computed	

Biological Context and Potential Activity

Arctic acid has been identified in plants like burdock (*Arctium lappa*), a common resource in traditional medicine.^{[2][4]} Extracts from *Arctium lappa* are known to possess hepatoprotective, anti-inflammatory, and antiproliferative activities, though the specific contribution of **Arctic acid** to these effects has not been elucidated.^[5]

The broader class of thiophene-containing compounds is known for significant bioactivity.

Thiophene derivatives have been investigated for a wide spectrum of pharmacological effects, including:

- Antimicrobial and Antifungal Activity^[3]
- Anti-inflammatory Properties
- Anticancer and Antitumor Effects^[3]
- Antioxidant Activity^[3]

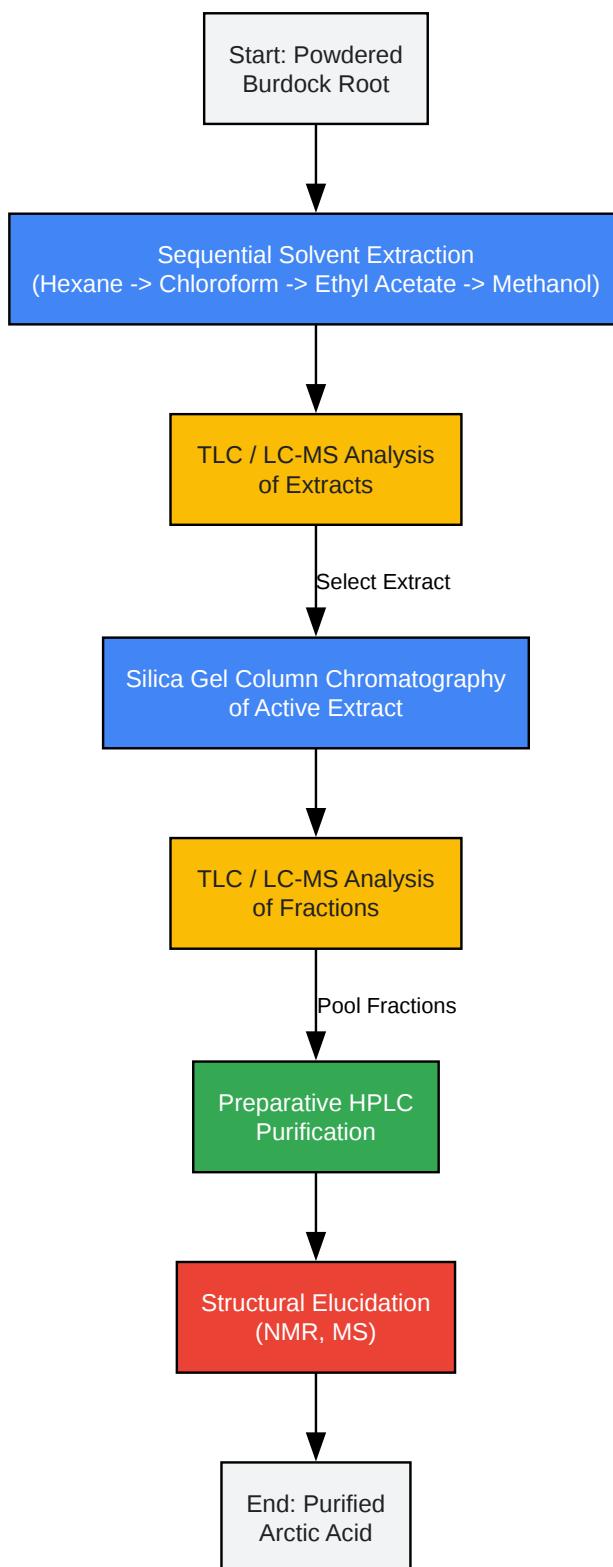
However, no specific studies detailing the mechanism of action or identifying biological signaling pathways for **Arctic acid** were found. Research into related thiophene carboxylic acid derivatives has explored their potential as antirheumatic agents by acting as antagonists toward interleukin (IL)-1, but this has not been specifically demonstrated for **Arctic acid**.^[6]

Due to the absence of specific data on its biological interactions, no signaling pathway diagrams can be provided.

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis, isolation, and analysis of **Arctic acid** are not available in the reviewed literature. This section provides generalized methodologies based on common practices for related compounds, which would require optimization for **Arctic acid**.

General Isolation Protocol from Natural Sources


Arctic acid is found in *Arctium lappa* (burdock) roots. A general workflow for isolating compounds from this source involves sequential solvent extraction.

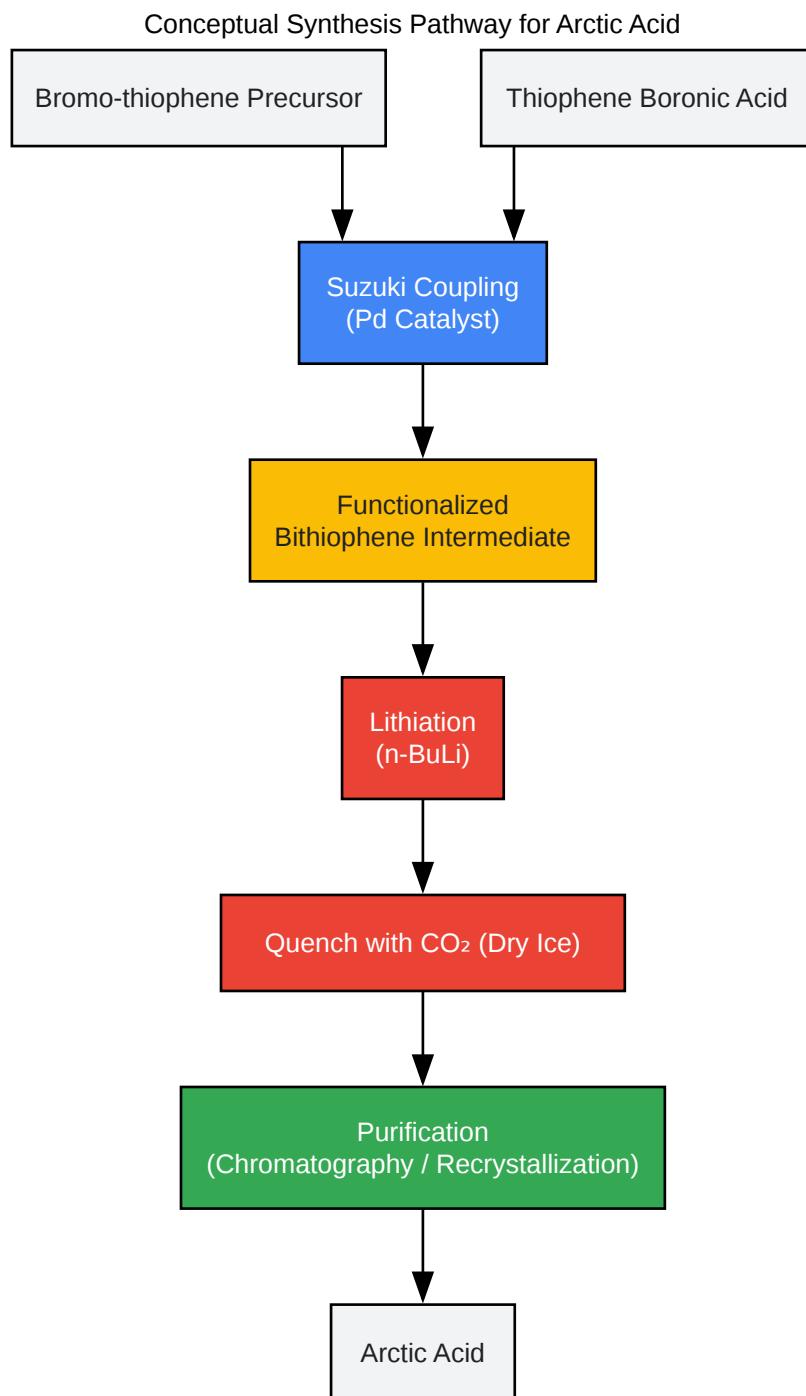
Methodology:

- Preparation: Freshly collected plant material (e.g., burdock roots) is washed, dried, and ground into a fine powder.
- Extraction: A sequential extraction is performed using solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is:
 - n-hexane (to remove nonpolar lipids and waxes)
 - Chloroform or Dichloromethane
 - Ethyl acetate
 - Methanol or Ethanol
- Fractionation: The extract showing the highest concentration of the target compound (as determined by preliminary analysis like TLC or LC-MS) is selected for further fractionation using column chromatography (e.g., silica gel).
- Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the isolated compound.
- Identification: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A logical workflow for this process is visualized below.

General Workflow for Isolation of Arctic Acid

[Click to download full resolution via product page](#)General Workflow for Isolation of **Arctic Acid**


General Synthesis Protocol for Thiophene Derivatives

The synthesis of complex thiophene carboxylic acids often involves metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to build the bithiophene backbone, followed by functional group manipulations to introduce the carboxylic acid and other substituents. A plausible, though unverified, synthetic approach is outlined below.

Methodology:

- **Coupling Reaction:** A suitable brominated thiophene precursor is coupled with a thiophene boronic acid derivative using a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base (e.g., K_2CO_3) to form the core bithiophene structure.
- **Functionalization:** The propynyl group is introduced, potentially via a Sonogashira coupling if a suitable halo-bithiophene intermediate is used.
- **Carboxylation:** The carboxylic acid moiety is typically introduced via lithiation of a bromo-substituted precursor with an organolithium reagent (e.g., $n\text{-BuLi}$) followed by quenching with solid carbon dioxide (dry ice).
- **Purification:** The final product is purified through recrystallization or column chromatography.

The logical relationship for a potential synthesis is shown below.

[Click to download full resolution via product page](#)

Conceptual Synthesis Pathway for **Arctic Acid**

General Analytical Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of organic acids.

Methodology:

- Column: A reverse-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a pH modifier (e.g., formic acid or phosphoric acid) is common for separating organic acids.
- Detection: UV detection is suitable, typically in the range of 210-280 nm, to detect the aromatic thiophene rings.
- Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations.

Conclusion and Future Directions

Arctic acid (5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid) is a known natural product whose specific physical, chemical, and biological properties are not yet well-documented in scientific literature. While its structural class, the thiophenes, is associated with a wide range of promising pharmacological activities, further research is required to isolate or synthesize sufficient quantities of **Arctic acid** for detailed characterization. Future work should focus on establishing robust isolation and synthesis protocols, determining its quantitative physicochemical properties, and screening for biological activity to elucidate any potential therapeutic value and its corresponding mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Antioxidative and in vitro antiproliferative activity of Arctium lappa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Arctic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12306440#physical-and-chemical-properties-of-arctic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com